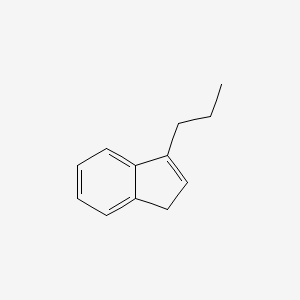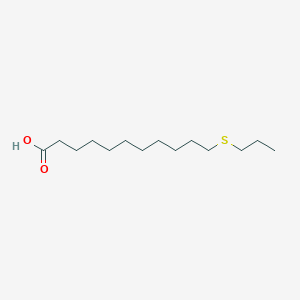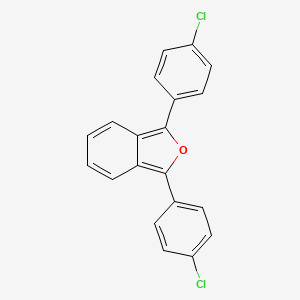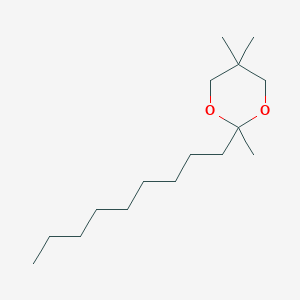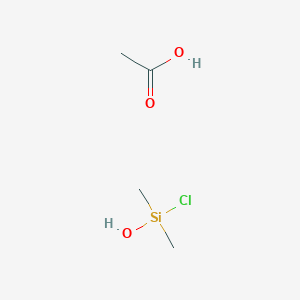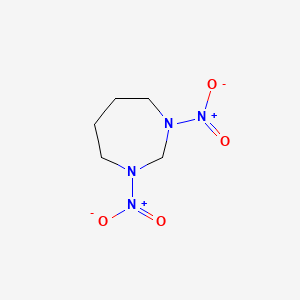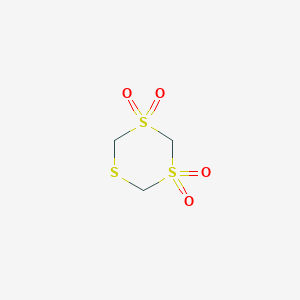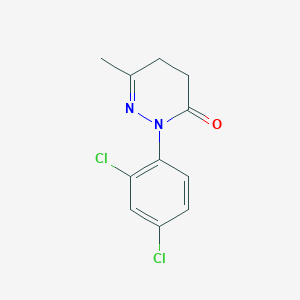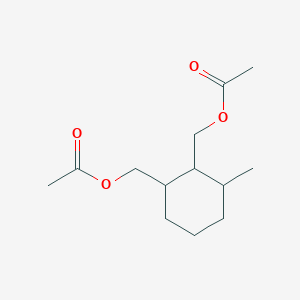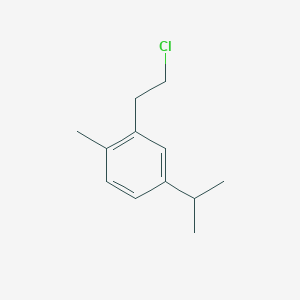![molecular formula C24H26O4 B14722363 [2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol CAS No. 5460-75-3](/img/structure/B14722363.png)
[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol is an organic compound with the molecular formula C24H26O4 and a molecular weight of 378.46 g/mol It is characterized by the presence of an ethoxymethyl group attached to a phenyl ring, along with two methoxyphenyl groups attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol typically involves the reaction of 2-(ethoxymethyl)benzaldehyde with bis(2-methoxyphenyl)methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [2-(Methoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol
- [2-(Ethoxymethyl)phenyl][bis(2-ethoxyphenyl)]methanol
- [2-(Ethoxymethyl)phenyl][bis(2-hydroxyphenyl)]methanol
Uniqueness
[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol is unique due to the presence of both ethoxymethyl and methoxyphenyl groups, which confer specific chemical and physical properties. This structural uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
CAS No. |
5460-75-3 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[2-(ethoxymethyl)phenyl]-bis(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C24H26O4/c1-4-28-17-18-11-5-6-12-19(18)24(25,20-13-7-9-15-22(20)26-2)21-14-8-10-16-23(21)27-3/h5-16,25H,4,17H2,1-3H3 |
InChI Key |
HBQVXXFFESQGID-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)
